Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a 1,2,4-triazole ring and a pyrimidine ring. The compound features a 2-fluorophenyl group at position 7, a methyl group at position 5, and a methyl ester at position 6 (Figure 1). Triazolopyrimidines are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The fluorine atom at the phenyl ring enhances lipophilicity and metabolic stability, while the methyl ester group provides synthetic versatility for further derivatization .
Properties
IUPAC Name |
methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-5-3-4-6-10(9)15)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDBTXAIEVJIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
-
Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates. For instance, the Dimroth rearrangement is a common method used to form the triazolopyrimidine ring .
-
Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 2-fluorobenzyl bromide or similar reagents under basic conditions.
-
Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazolopyrimidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown potential as a neuroprotective agent. Studies have indicated its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its anti-inflammatory properties also make it a candidate for treating inflammatory conditions.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism by which Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves multiple pathways:
-
Neuroprotection: : The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in microglial cells . This reduces neuroinflammation and protects neuronal cells from apoptosis.
-
Molecular Targets: : The compound interacts with key proteins involved in the inflammatory response, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1).
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 7
The 2-fluorophenyl group in the target compound distinguishes it from analogs with other aryl or heteroaryl substitutions:
- The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, altering electronic distribution compared to the methyl group in the target compound .
- Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (): The bulky 4-[(4-chlorobenzyl)oxy]phenyl substituent may reduce membrane permeability but improve target specificity in enzyme-binding pockets .
Functional Group Modifications at Position 6
- Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (): The ethyl ester (vs. The chloromethyl group introduces reactivity for crosslinking or prodrug strategies .
- 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (): Replacement of the ester with a carboxamide group enhances hydrogen-bonding capacity, which could improve binding to biological targets like kinases or receptors .
Variations in the Triazole Ring
Antimicrobial Activity
- 2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Compound 1, ): Exhibits MIC values of 8–16 µg/mL against Enterococcus faecium. The benzylthio group at position 2 enhances membrane penetration compared to the target compound’s unsubstituted triazole ring .
Reactivity and Stability
- UCB-FcRn-84 (): A chiral analog with a 3-fluorophenyl group exhibits enantiomer-specific binding to the neonatal Fc receptor, underscoring the role of fluorine position in stereochemical interactions .
- Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (): Crystallographic data (triclinic, P1 space group) reveal planar geometry, with the benzylsulfanyl group stabilizing the crystal lattice via van der Waals interactions .
Biological Activity
Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 681470-84-8
- Molecular Weight : 288.282 g/mol
- Molecular Formula : C14H13FN4O2
The compound features a triazolopyrimidine core with a fluorophenyl substituent, which enhances its reactivity and biological activity. The presence of the methyl ester group contributes to its solubility and bioavailability.
Anticancer Properties
Recent studies have demonstrated the potential of triazolopyrimidine derivatives as anticancer agents. This compound has shown promising antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| HCT-116 | 9.58 | Induces apoptosis and cell cycle arrest |
| MCF-7 | 13.1 | Modulation of apoptosis-related proteins |
These results indicate that the compound can effectively inhibit cancer cell growth by targeting critical signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer progression.
- Signal Transduction Modulation : It significantly affects the ERK signaling pathway by decreasing the phosphorylation levels of key proteins such as ERK1/2 and AKT .
This modulation leads to reduced cell proliferation and increased apoptosis in cancer cells.
Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and pyrimidine intermediates.
- Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction introduces the fluorophenyl moiety.
- Esterification : The final step involves esterification to form the methyl ester using methanol and an acid catalyst .
Case Study 1: Antiproliferative Activity
A study evaluated a series of triazolopyrimidine derivatives for their antiproliferative activity against various human cancer cell lines. Among them, Methyl 7-(2-fluorophenyl)-5-methyl exhibited significant activity with IC50 values indicating its potential as a lead compound for further development .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results showed that it effectively mitigated cell death and inflammation markers in neuronal cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
